molecular formula C14H18N2O2S B2933575 N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide CAS No. 642950-52-5

N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide

Cat. No. B2933575
CAS RN: 642950-52-5
M. Wt: 278.37
InChI Key: KSUQHDFACBWSNV-UHFFFAOYSA-N
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Description

N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound has been shown to have a unique mechanism of action that targets the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways.

Mechanism of Action

The mechanism of action of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide involves the inhibition of NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein. SUMOylation is a post-translational modification that regulates the activity of a wide range of proteins involved in various cellular processes, including cell cycle regulation, DNA repair, and protein degradation. N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide inhibits the activation of NAE, which leads to the accumulation of unSUMOylated proteins and subsequent cell death.
Biochemical and Physiological Effects:
N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has been shown to induce DNA damage and inhibit DNA repair pathways, which can lead to increased sensitivity to chemotherapy and radiation therapy. N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide is its specificity for NAE, which makes it a useful tool for studying the role of SUMOylation in various cellular processes. However, N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has also been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide. One area of interest is the development of combination therapies that incorporate N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide treatment, which could help to personalize cancer therapy. Finally, further research is needed to fully understand the mechanism of action of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide and its potential applications beyond cancer treatment.

Synthesis Methods

The synthesis of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide involves several steps, including the reaction of morpholine with thiocyanate to form the corresponding isothiocyanate, which is then reacted with 3-phenylpropanoic acid to form the final product. The synthesis of N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has been extensively studied for its potential in cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of NAE, which leads to the accumulation of oncogenic proteins and subsequent cell death. N-(morpholin-4-ylcarbonothioyl)-3-phenylpropanamide has also been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including breast, prostate, and pancreatic cancer.

properties

IUPAC Name

N-(morpholine-4-carbothioyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c17-13(7-6-12-4-2-1-3-5-12)15-14(19)16-8-10-18-11-9-16/h1-5H,6-11H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUQHDFACBWSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(morpholine-4-carbothioyl)-3-phenylpropanamide

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